molecular formula C5H6N2S2 B12924854 2-Methyl-6-sulfanylpyrimidine-4(3H)-thione CAS No. 59669-44-2

2-Methyl-6-sulfanylpyrimidine-4(3H)-thione

Cat. No.: B12924854
CAS No.: 59669-44-2
M. Wt: 158.2 g/mol
InChI Key: OUZODHIUYGMGAL-UHFFFAOYSA-N
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Description

6-Mercapto-2-methylpyrimidine-4(1H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Mercapto-2-methylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyrimidine-4-thiol with sulfur-containing reagents under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-2-methylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to disulfides or sulfoxides.

    Reduction: Formation of thiols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-Mercapto-2-methylpyrimidine-4(1H)-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound’s structure may play a crucial role in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptopyrimidine: Another sulfur-containing pyrimidine with similar reactivity.

    4-Methylpyrimidine-2-thiol: A compound with a similar structure but different substitution pattern.

Uniqueness

6-Mercapto-2-methylpyrimidine-4(1H)-thione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

59669-44-2

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

2-methyl-4-sulfanyl-1H-pyrimidine-6-thione

InChI

InChI=1S/C5H6N2S2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)

InChI Key

OUZODHIUYGMGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=S)N1)S

Origin of Product

United States

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